molecular formula C27H31NO6 B5560779 7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No.: B5560779
M. Wt: 465.5 g/mol
InChI Key: XEQPVGYXTFOUIC-UHFFFAOYSA-N
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Description

7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a complex organic compound that belongs to the quinolinedione family. This compound is characterized by its unique structure, which includes both isopropoxy and trimethoxy phenyl groups attached to a tetrahydroquinolinedione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione typically involves multi-step organic reactions. One common approach is the condensation of 4-isopropoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and reduction reactions to yield the final quinolinedione structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinolinedione core, converting it to a more reduced form.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinolinedione forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: Research has explored its potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

  • 7-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
  • 7-(4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Comparison: Compared to its analogs, 7-(4-isopropoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione exhibits unique properties due to the presence of the isopropoxy group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

7-(4-propan-2-yloxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO6/c1-15(2)34-19-8-6-16(7-9-19)17-10-21-26(22(29)11-17)20(14-25(30)28-21)18-12-23(31-3)27(33-5)24(13-18)32-4/h6-9,12-13,15,17,20H,10-11,14H2,1-5H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQPVGYXTFOUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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